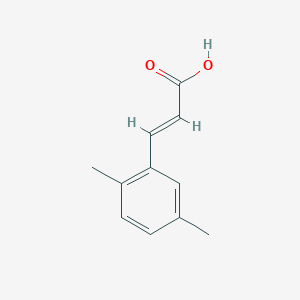

2,5-Dimethylcinnamic acid

Description

The exact mass of the compound this compound is 176.083729621 g/mol and the complexity rating of the compound is 208. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-8-3-4-9(2)10(7-8)5-6-11(12)13/h3-7H,1-2H3,(H,12,13)/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAIBVLSPNAHVSQ-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601257909 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155814-17-8 | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155814-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-3-(2,5-Dimethylphenyl)-2-propenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601257909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethylcinnamic Acid from 2,5-Dimethylbenzaldehyde: A Methodological Whitepaper

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Dimethylcinnamic acid is a substituted aromatic carboxylic acid, a derivative of the naturally occurring cinnamic acid. Cinnamic acid and its analogues are of significant interest in medicinal chemistry and materials science, exhibiting a wide range of pharmacological activities including anti-inflammatory, antioxidant, antimicrobial, and anti-tumor properties.[1][2] Their structural backbone serves as a valuable scaffold in drug design and a functional moiety in the development of advanced polymers. This guide provides a comprehensive, in-depth technical overview of the synthesis of this compound, starting from 2,5-dimethylbenzaldehyde. We will focus on the most robust and scientifically vetted method—the Knoevenagel-Doebner condensation—while also providing context on alternative synthetic strategies. This document is intended to be a practical resource for researchers, offering not just protocols, but the causal logic behind the experimental choices, ensuring both reproducibility and a foundational understanding of the reaction dynamics.

Strategic Selection of Synthesis Route: The Knoevenagel-Doebner Condensation

While several classic organic reactions can yield cinnamic acids, including the Perkin and Wittig reactions, the Knoevenagel condensation, particularly the Doebner modification, stands out as the preferred method for this specific transformation.[3][4]

Causality for Method Selection:

-

Substrate Suitability: The starting material, 2,5-dimethylbenzaldehyde, features two electron-donating methyl groups on the aromatic ring. The Knoevenagel condensation is highly effective for such aldehydes. In contrast, the Perkin reaction can sometimes yield lower efficiencies with electron-rich aldehydes.[3]

-

Directness and Atom Economy: The Doebner modification utilizes malonic acid as the active methylene compound. The reaction proceeds through a condensation-decarboxylation cascade in a single pot, directly yielding the desired cinnamic acid, which is an efficient and streamlined approach.[4]

-

High Yields and Purity: This method is well-documented to produce high yields of the target α,β-unsaturated acid with good purity after a straightforward work-up and recrystallization.[5]

The Reaction Mechanism: A Step-by-Step Analysis

The Knoevenagel-Doebner condensation is a base-catalyzed reaction.[6][7] In the classic setup, pyridine serves as both the solvent and a mild base, while a catalytic amount of a stronger, non-nucleophilic base like piperidine is used to initiate the key deprotonation step.[8]

The mechanism unfolds in four key stages:

-

Enolate Formation: Piperidine, being a stronger base than pyridine, deprotonates the α-carbon of malonic acid, which is highly acidic due to the two flanking carboxyl groups. This generates a nucleophilic enolate ion.[9]

-

Nucleophilic Attack (Condensation): The enolate attacks the electrophilic carbonyl carbon of 2,5-dimethylbenzaldehyde, forming a tetrahedral alkoxide intermediate.[9]

-

Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to form an α,β-unsaturated dicarboxylic acid intermediate.[9]

-

Decarboxylation: Under the heat of the reaction and facilitated by pyridine, one of the carboxylic acid groups is eliminated as carbon dioxide, yielding the final, stable product: this compound.[4]

Caption: Figure 1: Knoevenagel-Doebner Reaction Mechanism

Experimental Protocol and Workflow

This protocol is a self-validating system designed for clarity and reproducibility. It is adapted from established procedures for similar substituted benzaldehydes.[10][11]

Reagents and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |

| 2,5-Dimethylbenzaldehyde | 134.18 | 5.00 g | 0.0373 | 1.0 |

| Malonic Acid | 104.06 | 4.65 g | 0.0447 | 1.2 |

| Pyridine (Solvent/Base) | 79.10 | 10 mL | - | - |

| Piperidine (Catalyst) | 85.15 | 0.5 mL | 0.005 | 0.13 |

| Hydrochloric Acid (10% aq.) | 36.46 | ~30 mL | - | - |

| Ethyl Acetate (Extraction) | 88.11 | ~100 mL | - | - |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | - |

| Ethanol (Recrystallization) | 46.07 | As needed | - | - |

Equipment: 100 mL round-bottom flask, reflux condenser, heating mantle with magnetic stirrer, separatory funnel, Büchner funnel, standard glassware.

Step-by-Step Synthesis Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 2,5-dimethylbenzaldehyde (5.00 g), malonic acid (4.65 g), and pyridine (10 mL).

-

Catalyst Addition: To the stirring mixture, add piperidine (0.5 mL) dropwise. Causality: Piperidine is a significantly stronger base than pyridine and is the primary catalyst for enolate formation. Adding it last to the prepared mixture ensures a controlled start to the reaction.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 115-120°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours. Causality: The elevated temperature is crucial for both the dehydration and the final decarboxylation step, driving the reaction to completion.

-

Reaction Quench and Acidification: After cooling the reaction mixture to room temperature, slowly pour it into a beaker containing 50 mL of cold water and 30 mL of 10% hydrochloric acid. A precipitate of the crude product should form. Causality: The acidic work-up protonates the carboxylate product, making it insoluble in water, and also neutralizes the basic pyridine and piperidine, forming water-soluble salts.

-

Isolation/Extraction: If a solid precipitates, collect it via vacuum filtration using a Büchner funnel. If the product oils out or precipitation is incomplete, transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate. Causality: Washing removes residual acid and water-soluble impurities. Drying removes dissolved water before solvent evaporation.

-

Solvent Removal: Filter off the drying agent and remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude solid product.

-

Purification: Recrystallize the crude solid from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Collect the purified white crystals of this compound by vacuum filtration, wash with a small amount of cold ethanol, and air dry. An expected yield is typically in the range of 75-85%.

Caption: Figure 2: Experimental Synthesis Workflow

Alternative Synthetic Approaches

For a comprehensive understanding, it is valuable to recognize alternative pathways, even if they are not the primary recommendation for this specific target molecule.

Perkin Reaction

The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride, catalyzed by the alkali salt of the corresponding acid.[12][13] For this synthesis, 2,5-dimethylbenzaldehyde would be reacted with acetic anhydride in the presence of sodium acetate at high temperatures (170-180°C).[7][14]

-

Critique: This method requires higher temperatures and can be less clean, sometimes leading to side products from self-condensation of the anhydride.[15] It is generally less favored for aldehydes bearing strong electron-donating groups.[3]

Wittig Reaction

The Wittig reaction provides an unambiguous method for forming carbon-carbon double bonds.[16] The synthesis of this compound via this route would be a two-step process:

-

Olefination: Reaction of 2,5-dimethylbenzaldehyde with a stabilized phosphorus ylide, such as (carbethoxymethylene)triphenylphosphorane, to form ethyl 2,5-dimethylcinnamate.[17][18] This reaction generally shows high selectivity for the desired (E)-isomer.[19]

-

Hydrolysis: Saponification of the resulting ester using a base (e.g., NaOH), followed by acidic work-up to yield the final carboxylic acid.

-

Critique: While highly reliable and stereoselective, this is a two-step process. The generation of triphenylphosphine oxide as a byproduct can sometimes complicate purification.

Conclusion

The synthesis of this compound from 2,5-dimethylbenzaldehyde is most effectively and directly achieved using the Knoevenagel-Doebner condensation with malonic acid. This method offers high yields, operational simplicity, and is well-suited for the electron-rich nature of the substrate. The detailed mechanism and experimental protocol provided in this guide serve as a robust framework for laboratory synthesis. By understanding the chemical principles behind each step, from catalyst selection to work-up strategy, researchers can confidently execute and adapt this procedure for the synthesis of this and other valuable cinnamic acid derivatives for applications in drug discovery and materials science.

References

- Fvs. Cinnamic Acid Knoevenagel Condensation Mechanism.

- Pawar, H. S., Wagh, A. S., & Lali, A. M. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry.

- Alfa Chemistry. Knoevenagel Condensation.

- riomaisseguro.rio.rj.gov.br. Cinnamic Acid Knoevenagel Condensation Mechanism.

- bepls. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.

- PrepChem.com. Synthesis of 2,5-dimethoxy-3,6-dimethylcinnamic acid.

- Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities.

- sathee neet - IIT Kanpur. Perkin Reaction Mechanism.

- Journal of Pharmaceutical Sciences and Research. Synthetic methods and pharmacological potential of some cinnamic acid analogues particularly against convulsions.

-

Wikipedia. Knoevenagel condensation. Available from: [Link]

-

Wikipedia. Perkin reaction. Available from: [Link]

-

ACS Omega. Microwave-Assisted Synthesis of trans-Cinnamic Acid for Highly Efficient Removal of Copper from Aqueous Solution. Available from: [Link]

-

Pure. The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Available from: [Link]

-

BYJU'S. Perkin Reaction Mechanism. Available from: [Link]

-

Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]

-

Slideshare. Introduction to Perkin reaction its mechanism and examples.pdf. Available from: [Link]

-

Sciforum. One pot reactions of benzaldehydes to cinnamic acids and arylpropiolic acids in aqueous medium. Available from: [Link]

-

MDPI. Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Available from: [Link]

-

YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Available from: [Link]

-

NIH. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Available from: [Link]

-

ResearchGate. Substituted cinnamic acids via one pot Wittig olefination-hydrolysis reaction. Available from: [Link]

-

J. Chem. Educ. Solvent Free Wittig Reactions. Available from: [Link]

-

YouTube. Synthesis of Cinnamic Acid From Benzaldehyde. Available from: [Link]

-

Arkivoc. Microwave Enhanced Knoevenagel Condensation of Malonic Acid on Basic Alumina. Available from: [Link]

-

University of Missouri-St. Louis. A Solvent Free Wittig Reaction. Available from: [Link]

-

WebAssign. Experiment 7 - Preparation of Ethyl Cinnamate: A Solvent Free Wittig Reaction. Available from: [Link]

-

Phytochemistry. Application of cinnamic acid in the structural modification of natural products: A review. Available from: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Application of cinnamic acid in the structural modification of natural products: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. pure.tue.nl [pure.tue.nl]

- 6. fvs.com.py [fvs.com.py]

- 7. bepls.com [bepls.com]

- 8. youtube.com [youtube.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. prepchem.com [prepchem.com]

- 11. Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Perkin reaction - Wikipedia [en.wikipedia.org]

- 13. byjus.com [byjus.com]

- 14. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 15. jocpr.com [jocpr.com]

- 16. community.wvu.edu [community.wvu.edu]

- 17. researchgate.net [researchgate.net]

- 18. webassign.net [webassign.net]

- 19. www1.udel.edu [www1.udel.edu]

Introduction: Situating 2,5-Dimethylcinnamic Acid in Modern Research

An In-depth Technical Guide to the Physical and Chemical Properties of 2,5-Dimethylcinnamic Acid

Prepared by: Gemini, Senior Application Scientist

Cinnamic acid and its derivatives represent a cornerstone class of molecules in medicinal chemistry and materials science. These α,β-unsaturated aromatic carboxylic acids, found widely in the plant kingdom, serve as versatile scaffolds for drug development due to their established safety profile and diverse biological activities.[1] This guide focuses on a specific, synthetically accessible member of this family: This compound (CAS No. 95883-10-6) .

While the parent molecule, cinnamic acid, is known for its antioxidant, antimicrobial, and anticancer properties, the strategic placement of substituents on the phenyl ring allows for the fine-tuning of its physicochemical and pharmacological profiles.[1][2] The introduction of two methyl groups at the C2 and C5 positions, as in this compound, imparts a distinct lipophilic character and steric hindrance compared to its hydroxylated or methoxylated cousins. Understanding the fundamental properties of this specific analogue is critical for researchers aiming to leverage its unique structure in rational drug design, polymer synthesis, or as a chemical intermediate.

This document provides a comprehensive technical overview of this compound, moving beyond a simple data sheet to offer field-proven insights into its characterization, synthesis, and potential utility for professionals in drug development and chemical research.

Section 1: Core Physicochemical and Structural Characteristics

The foundational properties of a molecule dictate its behavior in both chemical and biological systems. For this compound, the interplay between the rigid aromatic ring, the electron-withdrawing carboxylic acid group, and the lipophilic methyl substituents defines its solubility, melting point, and acidity. These parameters are crucial for predicting its absorption and distribution in biological systems and for designing appropriate formulation and analytical strategies.

Key Physical and Chemical Identifiers

The following table summarizes the essential physicochemical data for this compound. This data serves as the primary reference for its handling, characterization, and use in experimental design.

| Property | Value | Source(s) |

| IUPAC Name | (2E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | N/A |

| CAS Number | 95883-10-6 | [3][4][5] |

| Molecular Formula | C₁₁H₁₂O₂ | [5][6] |

| Molecular Weight | 176.22 g/mol | [5][6] |

| Appearance | Solid | [5] |

| Melting Point | 129-131 °C | [3][4][5] |

| Boiling Point | 307.0 ± 11.0 °C (Predicted) | [4] |

| Water Solubility | Insoluble | [3] |

| pKa | 4.53 ± 0.10 (Predicted) | [4] |

| Chemical Stability | Stable under normal conditions | [5] |

Expert Insights: The melting point of 129-131 °C indicates a crystalline solid with moderate intermolecular forces. Its insolubility in water is expected due to the dominance of the nonpolar dimethylphenyl group and is a key consideration for biological assays, often requiring co-solvents like DMSO or ethanol. The predicted pKa of ~4.5 suggests it is a weak acid, similar to benzoic acid, and will be predominantly in its deprotonated, carboxylate form at physiological pH (7.4). This has significant implications for membrane transport and interaction with biological targets.

Section 2: Predicted Spectroscopic Profile for Structural Verification

While dedicated experimental spectra for this compound are not widely published, its structure allows for a highly accurate prediction of its spectroscopic signatures. These predictions are indispensable for confirming the identity and purity of newly synthesized or purchased material.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton environment. The trans-configuration of the alkene is confirmed by a large coupling constant (~16 Hz) between the vinylic protons.

-

Carboxylic Acid (1H): A broad singlet, typically downfield, δ > 11.0 ppm.

-

Vinylic Protons (2H): Two doublets. Hβ (alpha to the ring) will be further downfield than Hα (alpha to the carbonyl) due to deshielding by the aromatic ring. Expect δ ~7.7 ppm (d, 1H, J ≈ 16 Hz) and δ ~6.4 ppm (d, 1H, J ≈ 16 Hz).

-

Aromatic Protons (3H): A complex multiplet or set of distinct signals between δ 7.0-7.4 ppm.

-

Methyl Protons (6H): Two sharp singlets, each integrating to 3H, in the upfield region, likely between δ 2.2-2.5 ppm.

¹³C NMR Spectroscopy

The carbon spectrum complements the ¹H NMR for full structural confirmation.

-

Carbonyl Carbon (C=O): Weak signal, δ ~168-172 ppm.

-

Aromatic & Vinylic Carbons (C=C): Multiple signals in the δ 115-145 ppm region. The C-ipso carbons attached to the methyl groups will be distinct.

-

Methyl Carbons (-CH₃): Two strong signals in the upfield region, δ ~19-22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups. The spectrum will be dominated by the carboxylic acid and alkene moieties.[7]

-

O-H Stretch: A very broad band from ~2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimer.[7]

-

C=O Stretch: A strong, sharp absorption at ~1680-1700 cm⁻¹, indicative of a conjugated carboxylic acid.[7]

-

C=C Stretch (Alkene): A distinct peak around ~1620-1640 cm⁻¹.[7]

-

C=C Stretch (Aromatic): Peaks around ~1600 and ~1500 cm⁻¹.

-

=C-H Bending (trans-alkene): A strong out-of-plane bend near 980 cm⁻¹.

Section 3: Synthesis and Chemical Reactivity

The reliable synthesis of this compound is crucial for its availability in research. The most direct and widely used method is the Knoevenagel condensation.

Recommended Synthesis: Knoevenagel Condensation

This reaction provides a high-yield, straightforward route from commercially available starting materials: 2,5-dimethylbenzaldehyde and malonic acid.[8][9] The reaction is typically catalyzed by a mild base like piperidine, often with pyridine or another organic solvent.[10]

Mechanism Rationale: The reaction proceeds via the formation of a carbanion from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and decarboxylation lead to the formation of the α,β-unsaturated carboxylic acid. The use of pyridine as a solvent and piperidine as a catalyst is a classic combination that effectively facilitates both the condensation and subsequent decarboxylation steps.[8]

Caption: Knoevenagel condensation pathway for synthesis.

Reactivity Profile

The chemistry of this compound is dominated by three main features:

-

Carboxylic Acid Group: Undergoes standard reactions such as esterification (with an alcohol and acid catalyst), conversion to an acid chloride (with thionyl chloride), and amidation.

-

Alkene Double Bond: Susceptible to electrophilic addition reactions (e.g., hydrogenation to form 2,5-dimethylhydrocinnamic acid) and can participate in polymerization or cycloaddition reactions under appropriate conditions.

-

Aromatic Ring: The electron-donating methyl groups activate the ring towards electrophilic aromatic substitution, although the substitution pattern will be directed by both methyl groups and the deactivating propenoic acid side chain.

Section 4: Authoritative Experimental Protocols

Trustworthy data relies on robust and validated analytical methods. The following protocols are based on established methodologies for cinnamic acid derivatives and are directly applicable to this compound.

Protocol: Purity and Quantification by Reverse-Phase HPLC-UV

This method is designed for the quantitative analysis and purity assessment of this compound in research samples. It is adapted from validated methods for similar analytes.[11][12]

Rationale: Reverse-phase HPLC is the gold standard for analyzing small organic molecules of moderate polarity. A C18 column provides excellent retention and separation based on hydrophobicity. The mobile phase, a mixture of acetonitrile and acidified water, allows for fine-tuning of the retention time. Acetic acid is added to suppress the ionization of the carboxylic acid group, ensuring a sharp, symmetrical peak shape. UV detection at 270 nm is chosen as it is near the absorbance maximum for the conjugated system, providing high sensitivity.[12]

Caption: Workflow for HPLC-UV quantitative analysis.

Step-by-Step Methodology:

-

Instrumentation and Conditions:

-

Standard Preparation:

-

Prepare a 1.0 mg/mL stock solution of this compound in HPLC-grade methanol.

-

Perform serial dilutions of the stock solution with the mobile phase to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

-

Sample Analysis:

-

Dissolve the unknown sample in methanol and dilute with the mobile phase to fall within the calibration range.

-

Filter all standards and samples through a 0.22 µm syringe filter before injection.

-

Inject the standards to generate a calibration curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) of ≥ 0.995.

-

Inject the unknown samples. Determine the concentration by interpolating their peak areas from the calibration curve.

-

Section 5: Relevance and Applications in Drug Development

While specific biological activities of this compound are not extensively documented, the broader class of cinnamic acid derivatives is a subject of intense investigation in pharmacology. The structural motif is a "privileged scaffold," appearing in numerous compounds with significant therapeutic potential.[13]

-

Anticancer Activity: Many cinnamic acid derivatives exhibit cytotoxic effects against various cancer cell lines. Their mechanisms often involve inducing apoptosis, inhibiting angiogenesis, or targeting specific signaling pathways.[1][13]

-

Antimicrobial and Antifungal Properties: The conjugated system and carboxylic acid group can interfere with microbial cell membranes and key metabolic enzymes, making these compounds promising leads for new antibiotics and antifungals.[2]

-

Anti-inflammatory and Antioxidant Effects: Cinnamic acids can scavenge free radicals and modulate inflammatory pathways, suggesting potential applications in treating chronic inflammatory diseases.[14]

-

Antidiabetic Potential: Certain substituted cinnamic acids have been shown to improve insulin sensitivity and glucose metabolism, making them attractive for the development of novel antidiabetic agents.[1][14]

Expert Insights: The 2,5-dimethyl substitution pattern increases the lipophilicity of the molecule compared to hydroxylated or methoxylated analogs. This may enhance its ability to cross cell membranes, potentially increasing bioavailability and intracellular target engagement. Researchers developing novel therapeutics based on a cinnamic acid scaffold should consider this compound as a valuable building block to explore the effects of lipophilicity and steric bulk on target binding and overall activity.

Conclusion

This compound is a well-defined chemical entity with predictable physicochemical and spectroscopic properties. Its straightforward synthesis via Knoevenagel condensation and its structural relationship to a class of compounds with proven, diverse biological activities make it a molecule of significant interest. This guide provides the foundational knowledge and practical protocols necessary for researchers, scientists, and drug development professionals to confidently incorporate this compound into their research and development programs, paving the way for new discoveries in medicine and materials science.

References

-

ChemWhat. This compound CAS#: 95883-10-6. Available at: [Link]

-

Lee, J. H., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. Applied Biological Chemistry, 64(49). Available at: [Link]

-

Lee, J. H., et al. (2021). Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifolia and Taraxacum coreanum. OUCI. Available at: [Link]

-

Salgado, R., et al. (2023). Uncovering the Biological Applications of Cinnamic Acid Derivatives: A Patent Review. Recent Patents on Anti-Cancer Drug Discovery, 18. Available at: [Link]

-

Sharma, P. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423. Available at: [Link]

-

Mogole, L., et al. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. Molecules, 25(23), 5712. Available at: [Link]

-

Shunmugam, R., et al. (2020). Development and validation of a bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: application for pharmacokinetic studies. Analytical Methods, 12(9), 1251-1258. Available at: [Link]

-

Xu, Z., et al. (2024). Pharmacological Potential of Cinnamic Acid and Derivatives: A Comprehensive Review. Molecules, 29(11), 2649. Available at: [Link]

-

da Silva, A. F. A., et al. (2021). Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review. Research, Society and Development, 10(1), e27210111626. Available at: [Link]

-

Pawara, H. S., et al. (2015). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. New Journal of Chemistry. Available at: [Link]

-

Diwakar, B.S., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564. Available at: [Link]

-

Royal Society of Chemistry. Supplementary Information. Available at: [Link]

-

Doc Brown's Chemistry. IR, 1H NMR and 13C NMR spectra of cinnamic acid. Available at: [Link]

Sources

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound CAS#: 95883-10-6 [m.chemicalbook.com]

- 5. aksci.com [aksci.com]

- 6. scbt.com [scbt.com]

- 7. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. asianpubs.org [asianpubs.org]

- 10. rsc.org [rsc.org]

- 11. d-nb.info [d-nb.info]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis, applications and Structure-Activity Relationship (SAR) of cinnamic acid derivatives: a review | Research, Society and Development [rsdjournal.org]

- 14. jocpr.com [jocpr.com]

2,5-Dimethylcinnamic acid spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 2,5-Dimethylcinnamic Acid

Introduction

This compound (C₁₁H₁₂O₂) is a derivative of cinnamic acid, a class of organic compounds widely distributed in the plant kingdom that serves as a key intermediate in the shikimic acid pathway.[1] Cinnamic acid and its derivatives are of significant interest to researchers in drug development, cosmetics, and food science due to their diverse biological activities, including antioxidant and antimicrobial properties.[1][2] Accurate structural elucidation and characterization are paramount for quality control, synthesis validation, and understanding structure-activity relationships.

This technical guide provides a comprehensive analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a Senior Application Scientist, this document is structured to provide not just raw data, but a field-proven interpretation, explaining the causality behind experimental choices and data correlation to the molecular structure, ensuring a self-validating analytical approach.

Molecular Structure and Spectroscopic Overview

The structure of this compound features a carboxylic acid group conjugated with a propenoic acid side chain, which is attached to a 1,2,5-trisubstituted benzene ring. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint.

-

NMR Spectroscopy will be instrumental in mapping the proton and carbon skeleton, confirming the trans configuration of the alkene, and verifying the substitution pattern on the aromatic ring.

-

IR Spectroscopy will confirm the presence of key functional groups: the carboxylic acid (O-H and C=O bonds) and the conjugated alkene/aromatic system.

-

Mass Spectrometry will determine the molecular weight and provide structural information through analysis of fragmentation patterns.

Caption: Molecular Structure of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are required to unambiguously assign the structure.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of a suitable deuterated solvent.

-

Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice.

-

Expertise & Experience: Unlike CDCl₃, DMSO-d₆ is a polar aprotic solvent that readily dissolves carboxylic acids. Crucially, it allows for the observation of the exchangeable carboxylic acid proton (-COOH), which often exchanges too rapidly with residual water in other solvents to be observed clearly.[3] The residual solvent peak for DMSO-d₆ appears at ~2.50 ppm in ¹H NMR and ~39.52 ppm in ¹³C NMR.[4][5]

-

-

Internal Standard: Tetramethylsilane (TMS) is added as an internal standard and defined as 0.00 ppm for both ¹H and ¹³C NMR spectra.

-

Instrumentation: Data is acquired on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly for the aromatic protons.

-

Data Acquisition: Standard pulse programs are used to acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (like COSY and HSQC) to confirm assignments.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~12.3 | Singlet, broad | 1H | - | -COOH |

| ~7.85 | Doublet | 1H | ~16.0 | Ar-CH= |

| ~7.60 | Singlet | 1H | - | Ar-H (H6) |

| ~7.20 | Doublet | 1H | ~8.0 | Ar-H (H4) |

| ~7.10 | Doublet | 1H | ~8.0 | Ar-H (H3) |

| ~6.55 | Doublet | 1H | ~16.0 | =CH-COOH |

| ~2.40 | Singlet | 3H | - | Ar-CH₃ (at C5) |

| ~2.35 | Singlet | 3H | - | Ar-CH₃ (at C2) |

Interpretation:

-

Carboxylic Acid Proton (-COOH): A broad singlet appearing far downfield (~12.3 ppm) is characteristic of a carboxylic acid proton, which is highly deshielded and subject to hydrogen bonding.[6] Its broadness is due to chemical exchange.

-

Vinyl Protons (-CH=CH-): Two doublets are observed at ~7.85 and ~6.55 ppm. The large coupling constant (J ≈ 16.0 Hz) is definitive proof of a trans (E) configuration across the double bond. A cis (Z) configuration would exhibit a much smaller coupling constant (typically 10-12 Hz). The proton alpha to the carbonyl (at ~6.55 ppm) is upfield relative to the beta-proton due to the anisotropic effect of the carbonyl group.

-

Aromatic Protons (Ar-H): The 1,2,5-trisubstituted pattern gives rise to three distinct aromatic signals. Based on substituent effects, the proton at H6 (between two methyl-bearing carbons) is expected to be the most distinct, likely a singlet or narrowly split signal around 7.60 ppm. The other two protons (H3 and H4) would appear as a pair of coupled doublets.

-

Methyl Protons (Ar-CH₃): Two sharp singlets, each integrating to 3 protons, are observed around 2.35-2.40 ppm, confirming the presence of two magnetically non-equivalent methyl groups attached to the aromatic ring.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environment.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~168.0 | C=O (Carboxylic Acid) |

| ~143.5 | Ar-C (C1) |

| ~138.0 | Ar-C (C5) |

| ~134.5 | Ar-C (C2) |

| ~131.0 | Ar-CH (C6) |

| ~129.5 | Ar-CH (C4) |

| ~127.0 | Ar-CH (C3) |

| ~125.0 | =CH-COOH |

| ~120.0 | Ar-CH= |

| ~21.0 | Ar-CH₃ (at C5) |

| ~19.5 | Ar-CH₃ (at C2) |

Interpretation:

-

Carbonyl Carbon (C=O): The signal for the carboxylic acid carbonyl carbon appears downfield at ~168.0 ppm, which is a characteristic chemical shift for this functional group.[7]

-

Aromatic and Alkene Carbons: The carbons of the benzene ring and the double bond appear in the typical range of 120-145 ppm. The signals for the quaternary carbons (C1, C2, C5) are generally weaker than those of the protonated carbons. The specific assignments can be confirmed with 2D NMR techniques.

-

Methyl Carbons (-CH₃): The two methyl carbons appear upfield at ~19.5 and ~21.0 ppm, consistent with alkyl groups attached to an aromatic ring.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups within a molecule based on the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Methodology: The spectrum is typically acquired using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

-

Expertise & Experience: ATR is often preferred for its simplicity and speed, requiring minimal sample preparation. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide), and pressure is applied to ensure good contact.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to scan the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Acquisition: A background spectrum of the empty ATR crystal is collected first, followed by the sample spectrum. The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.

IR Spectral Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic Acid |

| ~3030 | C-H stretch (sp²) | Aromatic & Alkene |

| 2850-2960 | C-H stretch (sp³) | Methyl (-CH₃) |

| ~1685 | C=O stretch | Conjugated Carboxylic Acid |

| ~1625 | C=C stretch | Alkene (conjugated) |

| ~1580, ~1450 | C=C stretch | Aromatic Ring |

Interpretation:

-

O-H Stretch: The most prominent feature for a carboxylic acid is the extremely broad absorption band from ~2500-3300 cm⁻¹. This breadth is a direct result of extensive intermolecular hydrogen bonding in the dimeric form of the acid.[8]

-

C=O Stretch: The carbonyl stretch appears at a relatively low frequency (~1685 cm⁻¹) compared to a non-conjugated carboxylic acid (~1710 cm⁻¹).[9] This shift is caused by resonance with the adjacent C=C double bond and the aromatic ring, which delocalizes the pi-electrons and weakens the C=O bond, lowering its vibrational frequency.

-

C=C Stretches: The alkene C=C bond, being conjugated with the ring, gives a characteristic peak around 1625 cm⁻¹.[7] The aromatic ring itself produces characteristic absorptions, typically around 1580 and 1450 cm⁻¹.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ are indicative of C-H bonds where the carbon has sp² hybridization (alkene and aromatic).[9] The peaks just below 3000 cm⁻¹ are from the sp³ hybridized C-H bonds of the two methyl groups.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules. Electrospray Ionization (ESI) is also highly effective, particularly in negative ion mode (-ESI) which readily deprotonates the carboxylic acid.

-

Expertise & Experience: For this molecule, EI would provide valuable fragmentation data. ESI in negative mode is excellent for confirming the molecular weight via the [M-H]⁻ ion.

-

-

Instrumentation: The sample is introduced into a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer).

-

Data Acquisition: The instrument scans a range of mass-to-charge ratios (m/z) to detect the molecular ion and its fragments.

MS Spectral Data and Interpretation

-

Molecular Weight: 176.22 g/mol [10]

-

Molecular Ion Peak (M⁺˙): In EI-MS, the molecular ion peak is expected at m/z = 176 .

-

Key Fragment Ions (Predicted):

| m/z | Proposed Fragment | Loss |

| 161 | [M - CH₃]⁺ | Loss of a methyl radical |

| 131 | [M - COOH]⁺ | Loss of the carboxyl radical |

| 115 | [C₉H₇]⁺ | Subsequent loss of methyl or other fragments |

| 91 | [C₇H₇]⁺ | Tropylium ion, common in alkylbenzenes |

digraph "MS_Fragmentation_Pathway" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontsize=10];M [label="[M]⁺˙\nm/z = 176\n(C₁₁H₁₂O₂)"]; F1 [label="[M - COOH]⁺\nm/z = 131"]; F2 [label="[M - CH₃]⁺\nm/z = 161"]; F3 [label="Tropylium Ion\nm/z = 91"];

M -> F1 [label="- •COOH"]; M -> F2 [label="- •CH₃"]; F1 -> F3 [label="- C₃H₄"]; }

Caption: Predicted EI-MS Fragmentation for this compound.

Interpretation:

The fragmentation pattern provides a confirmatory structural fingerprint. The loss of a carboxyl group (•COOH, 45 Da) to give a fragment at m/z 131 is a highly characteristic fragmentation pathway for aromatic carboxylic acids. The presence of a peak at m/z 161, corresponding to the loss of a methyl group (•CH₃, 15 Da), further supports the proposed structure.

Summary and Conclusion

The combination of NMR, IR, and MS provides a robust and self-validating system for the characterization of this compound.

-

¹H and ¹³C NMR confirm the complete carbon-hydrogen framework, the trans-alkene geometry, and the specific 1,2,5-substitution pattern.

-

IR spectroscopy validates the presence of the key carboxylic acid and conjugated alkene/aromatic functional groups.

-

Mass spectrometry confirms the molecular weight of 176.22 g/mol and reveals characteristic fragmentation patterns consistent with the structure.

This multi-technique approach ensures the unambiguous identification and structural verification of this compound, a critical requirement for any research or development application.

References

-

Gackowska, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Molecules, 26(20), 6219. Available at: [Link]

-

The Royal Society of Chemistry. (2012). Supplementary Information for Green Chemistry. Retrieved from [Link]

-

Akhtar, K., et al. (2016). Synthesis and characterization of new derivatives of cinnamic acid. ResearchGate. Available at: [Link]

-

Wikipedia. (2025). 2,5-Dihydroxycinnamic acid. Retrieved from [Link]

-

ResearchGate. (2024). Spectroscopic analysis of cinnamic acid using quantum chemical calculations. Retrieved from [Link]

-

PubChem. (n.d.). 2',5'-Dimethoxycinnamic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 2,5-Dimethoxycinnamic acid (CAS 10538-51-9). Retrieved from [Link]

-

Syafiq, M., et al. (2024). A Review of Cinnamic Acid's Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives. Molecules, 29(16), 3788. Available at: [Link]

-

Silva, A. M. S., et al. (2000). A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. Magnetic Resonance in Chemistry, 38(7), 552-557. Available at: [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (HMDB0000930). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxycinnamic acid, TBDMS derivative [FTIR]. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (HMDB0000764). Retrieved from [Link]

-

Silverstein, R. M., et al. (2011). Spectrometric Identification of Organic Compounds. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). IR, 1H NMR and 13C NMR spectra of cinnamic acid. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (NP0289730). Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxycinnamic acid, tbdms derivative [13C NMR]. Retrieved from [Link]

-

Clark, G. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(9), 1637-1643. Available at: [Link]

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 5. Retrieved from [Link]

-

BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,5-Dimethoxycinnamic acid, tbdms derivative. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxycinnamic acid. Retrieved from [Link]

-

University of Pardubice. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Cinnamic Acid’s Skeleton Modification: Features for Antibacterial-Agent-Guided Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ckgas.com [ckgas.com]

- 4. NMR Deuterated Solvent Properties Reference Chart [sigmaaldrich.com]

- 5. bkinstruments.co.kr [bkinstruments.co.kr]

- 6. ekwan.github.io [ekwan.github.io]

- 7. researchgate.net [researchgate.net]

- 8. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. uanlch.vscht.cz [uanlch.vscht.cz]

- 10. scbt.com [scbt.com]

A Technical Guide to the Solubility of 2,5-Dimethylcinnamic Acid in Common Laboratory Solvents

Introduction

2,5-Dimethylcinnamic acid (CAS No. 95883-10-6) is an organic compound belonging to the cinnamic acid family, characterized by a carboxylic acid group attached to an acrylic acid backbone, which is substituted with a 2,5-dimethylphenyl group.[1] Its molecular structure dictates its physicochemical properties, including its solubility, which is a critical parameter for its application in scientific research and development. Understanding the solubility of this compound is fundamental for a range of applications, including reaction chemistry, purification by crystallization, formulation development, and analytical method development.

Given the limited availability of specific quantitative solubility data in public literature, this guide provides a comprehensive analysis based on first principles of chemical structure and polarity. Furthermore, it details robust, field-proven experimental protocols to enable researchers to empirically determine the solubility of this compound in any solvent system of interest. This document is designed to serve as a practical resource for scientists and professionals who require a deep, functional understanding of this compound's behavior in solution.

Part 1: Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is governed by the fundamental principle of "like dissolves like," where solutes dissolve best in solvents that have similar intermolecular forces.[2][3][4] The molecular structure of this compound contains distinct regions of varying polarity, which results in a nuanced solubility profile.

Structural Analysis:

-

Nonpolar Moiety: The benzene ring substituted with two methyl groups (-CH₃) forms a significant nonpolar, lipophilic region. This part of the molecule will favor interactions with nonpolar solvents through London dispersion forces.

-

Polar Functional Group: The carboxylic acid (-COOH) group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This group promotes solubility in polar solvents.

-

Ionizable Nature: The carboxylic acid is acidic and will deprotonate in the presence of a base to form a highly polar carboxylate anion (-COO⁻). This transformation dramatically increases aqueous solubility.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 95883-10-6 | [1] |

| Molecular Formula | C₁₁H₁₂O₂ | [1] |

| Molecular Weight | 176.22 g/mol | [1] |

| Structure | (Structure based on IUPAC name) | |

| (E)-3-(2,5-dimethylphenyl)prop-2-enoic acid | ||

Predicted Solubility in Common Lab Solvents:

Based on this structural analysis, a qualitative solubility profile can be predicted.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in water is expected to be very low. The large, nonpolar dimethylphenyl group outweighs the hydrating effect of the single carboxylic acid group. Solubility will be higher in alcohols like ethanol and methanol, which possess both a polar hydroxyl group to interact with the carboxylic acid and a nonpolar alkyl chain to interact with the aromatic ring.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good solubility is predicted in these solvents. Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent at solvating a wide range of compounds due to their large dipole moments. Acetone and Acetonitrile should also be effective solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Moderate to low solubility is expected. The nonpolar character of the dimethylphenyl ring will promote some solubility in solvents like toluene. However, the highly polar carboxylic acid group will disfavor dissolution in extremely nonpolar solvents like hexane.

-

Aqueous Basic Solutions (e.g., 5% NaOH, 5% NaHCO₃): High solubility is predicted. The carboxylic acid will react with the base to form the sodium 2,5-dimethylcinnamate salt. This ionic salt is significantly more polar than the neutral acid, leading to high solubility in water.[5]

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water | Very Low | Large nonpolar moiety dominates. |

| Methanol, Ethanol | Moderate to High | Solvents have both polar and nonpolar character. | |

| Polar Aprotic | DMSO, DMF, Acetone | High | Strong dipole-dipole interactions solvate the molecule effectively. |

| Nonpolar | Toluene, Dichloromethane | Moderate | Solvents interact well with the nonpolar aromatic ring. |

| Hexane, Cyclohexane | Low | Mismatch in polarity between solvent and carboxylic acid group. | |

| Aqueous Base | 5% Sodium Hydroxide | Very High | Formation of a water-soluble carboxylate salt. |

Part 2: Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for obtaining accurate, quantitative solubility data. The following protocols describe robust methods for this purpose, beginning with a simple classification scheme and progressing to the gold-standard equilibrium shake-flask method.

Overall Experimental Workflow

The logical progression for characterizing solubility involves first performing rapid qualitative tests to classify the compound, followed by a more rigorous quantitative method for precise measurements in selected solvents.

Caption: Logical workflow for solubility determination.

Protocol 1: Qualitative Solubility Classification

This protocol provides a rapid assessment of the compound's acidic/basic character and general solubility, following established qualitative analysis schemes.[5][6]

Objective: To classify this compound based on its solubility in acidic, basic, and neutral aqueous solutions.

Materials:

-

This compound

-

Test tubes and rack

-

Spatula

-

Solvents: Deionized Water, 5% w/v Sodium Hydroxide (NaOH), 5% w/v Sodium Bicarbonate (NaHCO₃), 5% v/v Hydrochloric Acid (HCl)

Procedure:

-

Water Solubility: Add approximately 25 mg of this compound to a test tube containing 0.75 mL of deionized water. Vigorously shake the tube for 60 seconds. Observe if the solid dissolves completely.

-

Expected Result: Insoluble. This confirms the presence of a significant nonpolar part of the molecule.

-

-

5% NaOH Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% NaOH solution. Shake vigorously. Observe for dissolution.

-

Expected Result: Soluble. The solubility in a strong base is a strong indicator of an acidic functional group. The formation of the sodium salt renders it water-soluble.

-

-

5% NaHCO₃ Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% NaHCO₃ solution. Shake and observe for both dissolution and any effervescence (CO₂ gas release).

-

Expected Result: Soluble, possibly with effervescence. Solubility in a weak base like bicarbonate indicates a sufficiently strong acid, characteristic of carboxylic acids.

-

-

5% HCl Solubility: To a new test tube, add 25 mg of the compound and 0.75 mL of 5% HCl solution. Shake vigorously.

-

Expected Result: Insoluble. The compound lacks a basic functional group (like an amine) that would be protonated by acid.

-

Protocol 2: Quantitative Determination by the Equilibrium Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility, providing the most reliable and reproducible data.[7]

Objective: To determine the precise concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Principle: An excess of the solid compound is agitated in a solvent for a prolonged period until the concentration of the dissolved solute in the solution reaches a constant value. This represents the equilibrium between the dissolved and undissolved states.[8][9] The concentration of the resulting saturated solution is the solubility.

Caption: The Equilibrium Shake-Flask Method workflow.

Materials and Equipment:

-

Analytical balance

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled orbital shaker or incubator[8]

-

Centrifuge

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis Spectrophotometer[3][8]

Step-by-Step Methodology:

-

Preparation of Standard Solutions:

-

Accurately prepare a stock solution of this compound of known concentration in the chosen solvent (or a miscible strong solvent like acetonitrile).

-

From the stock solution, prepare a series of at least five standard solutions of decreasing concentration via serial dilution. These will be used to generate a calibration curve.

-

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. "Excess" means enough solid remains visible at the end of the experiment. A general rule is to add approximately 2-3 times the expected amount.

-

Accurately add a known volume of the desired solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically required.[10] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) in initial studies to confirm that equilibrium has been reached (i.e., the concentration no longer increases).

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand briefly for heavy solids to settle.

-

To completely separate the undissolved solid, centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully draw the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean analysis vial.[3][10] This step is critical to remove any microscopic particulates that could falsely elevate the measured concentration.

-

-

Quantification:

-

Calibration Curve: Analyze the prepared standard solutions using HPLC-UV or UV-Vis. Plot the instrument response (e.g., peak area) against the known concentration of each standard. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

-

Sample Analysis: Accurately dilute the filtered saturated solution with the solvent to bring its concentration within the range of the calibration curve.

-

Analyze the diluted sample using the same analytical method as the standards.

-

-

Calculation and Reporting:

-

Use the measured instrument response of the diluted sample and the equation from the calibration curve to calculate its concentration.

-

Multiply this concentration by the dilution factor to determine the concentration of the original, undiluted saturated solution.

-

The result is the equilibrium solubility, typically reported in mg/mL or mol/L at the specified temperature. For trustworthiness, the experiment should be performed in triplicate.[8]

-

References

-

de Goede, E., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development. Available at: [Link]

-

AxisPharm (n.d.). Equilibrium Solubility Assays Protocol. Available at: [Link]

-

Wang, L., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. Available at: [Link]

-

University of Strathclyde (2015). Solubility determination from clear points upon solvent addition. Available at: [Link]

-

California State University, Bakersfield (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available at: [Link]

-

University of California, Irvine (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

-

ResearchGate (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically? Available at: [Link]

-

Chemistry For Everyone (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

-

University of Wisconsin-Madison (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

-

University of Toronto (2023). Solubility of Organic Compounds. Available at: [Link]

-

Apley, M., et al. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chem.ws [chem.ws]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. www1.udel.edu [www1.udel.edu]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Potential Biological Activities of 2,5-Dimethylcinnamic Acid Derivatives

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Promise of Substituted Cinnamic Acids

Cinnamic acid, a naturally occurring aromatic carboxylic acid found in plants like cinnamon, serves as a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a phenyl ring, a reactive α,β-unsaturated carbonyl system, and a carboxylic acid moiety, is readily amenable to chemical modification, giving rise to a vast library of derivatives with a wide spectrum of biological activities.[2][3] These derivatives have garnered significant interest for their potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents.[1][4]

This guide focuses on the potential biological activities of disubstituted cinnamic acid derivatives, with a particular emphasis on the 2,5-dimethyl substitution pattern. While extensive research exists for a variety of substituted cinnamic acids, it is important to note that the scientific literature specifically detailing the biological activities of 2,5-dimethylcinnamic acid derivatives is currently limited. Therefore, this guide will provide a comprehensive overview of the established biological activities of disubstituted cinnamic acid derivatives as a predictive framework for the potential of 2,5-dimethyl analogues. We will delve into the mechanistic underpinnings of their therapeutic effects and provide detailed, field-proven experimental protocols for their evaluation.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Cinnamic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[5][6] Their mechanisms of action are multifaceted, often involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[6][7]

Mechanistic Insights

The anticancer effects of cinnamic acid derivatives are often attributed to their ability to induce oxidative stress within cancer cells, leading to DNA damage and the activation of apoptotic pathways.[6] Some derivatives have been shown to interfere with key signaling pathways involved in cell survival and proliferation, such as the NF-κB pathway.[4] The substitution pattern on the phenyl ring plays a crucial role in determining the potency and selectivity of these compounds. For instance, the presence of electron-withdrawing groups can enhance cytotoxic effects on malignant cells while showing selectivity against healthy cells.[7]

Data Presentation: In Vitro Cytotoxicity of Cinnamic Acid Derivatives

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of various disubstituted cinnamic acid derivatives against different cancer cell lines. This data provides a comparative overview of their potential anticancer efficacy.

| Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |

| Hybrid Cinnamic Acid/Thiohydantoin | MCF-7 (Breast) | 15.28 µg/mL | [5] |

| Dihydroxy-dimethylchalcone | HeLa (Cervical) | 10.05 ± 0.22 | [8] |

| Cinnamic Acid Amide | HeLa (Cervical) | 0.033 | [9] |

| Cinnamic Acid Sulfonamide | MCF-7 (Breast) | 0.17 µg/mL | [9] |

| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | A549 (Lung) | 5.09 | [10] |

| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | PC-3 (Prostate) | 4.17 | [10] |

| N-cinnamoyl-N'-(substituted)acryloyl hydrazide | HepG2 (Liver) | 5.99 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and the cytotoxic potential of chemical compounds. The principle of this assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound derivative (or other test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Dimethyl sulfoxide (DMSO) or other suitable solubilization buffer

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO). From this stock, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations for treatment.

-

Cell Treatment: After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only). Incubate the plate for another 48-72 hours.

-

MTT Addition: After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 492 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Cinnamic acid and its derivatives have demonstrated a broad spectrum of antimicrobial activity against various bacteria and fungi.[11][12] The structural modifications of the cinnamic acid scaffold, such as esterification or amidation, can significantly influence their antimicrobial potency.[13][14]

Mechanistic Insights

The antimicrobial mechanism of cinnamic acid derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular components.[15] Some derivatives may also interfere with essential enzymatic activities or inhibit biofilm formation, a key virulence factor for many pathogens.[2] The lipophilicity of the derivatives often correlates with their antimicrobial activity, as more lipophilic compounds can more easily penetrate the microbial cell membrane.

Data Presentation: In Vitro Antimicrobial Activity of Cinnamic Acid Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of various cinnamic acid derivatives against common pathogenic microorganisms. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Derivative Type | Microorganism | MIC (µg/mL) | Reference |

| Cinnamic Acid Ester | S. aureus | 1-4 | [16] |

| Cinnamic Acid Ester | E. coli | 1-4 | [16] |

| Cinnamic Acid Ester | C. albicans | >500 | [12] |

| Cinnamic Acid Amide | S. aureus | 458.15 µM | [17] |

| Cinnamic Acid Amide | P. aeruginosa | 1075.63 µM | [17] |

| 4-Hydroxycinnamic Acid | M. tuberculosis | 366 µM | [1] |

| 2-Hydroxycinnamic Acid | M. tuberculosis | 122 µM | [1] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard and quantitative technique used to determine the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the test compound in a liquid growth medium.

Materials:

-

Bacterial or fungal strain of interest (e.g., S. aureus, E. coli, C. albicans)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

This compound derivative (or other test compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Microplate reader

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the microorganism overnight in the appropriate broth medium. Adjust the turbidity of the culture to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the wells.

-

Compound Dilution: Prepare a stock solution of the test compound. Perform a two-fold serial dilution of the compound in the broth medium directly in the 96-well plate to obtain a range of concentrations.

-

Inoculation: Add the standardized inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without compound) and a negative control (broth medium only).

-

Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

Caption: Workflow for the Broth Microdilution MIC assay.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases, including cancer, cardiovascular disease, and autoimmune disorders. Cinnamic acid derivatives have demonstrated potent anti-inflammatory properties, primarily by modulating key inflammatory signaling pathways.[17][18]

Mechanistic Insights

The anti-inflammatory effects of many cinnamic acid derivatives are linked to their ability to inhibit the activation of the NF-κB signaling pathway.[4][19] NF-κB is a transcription factor that plays a central role in regulating the expression of pro-inflammatory cytokines such as TNF-α and IL-6.[20][21] By inhibiting NF-κB, these derivatives can effectively reduce the production of these inflammatory mediators. Some derivatives also exhibit antioxidant activity, which can contribute to their anti-inflammatory effects by reducing oxidative stress, a key driver of inflammation.[17]

Caption: Simplified NF-κB signaling pathway and potential inhibition by cinnamic acid derivatives.

Experimental Protocol: Nitric Oxide Production Assay in Macrophages

This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and NO production.

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

Lipopolysaccharide (LPS)

-

This compound derivative (or other test compound)

-

Griess Reagent (contains sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Sodium nitrite (for standard curve)

-

96-well flat-bottom sterile culture plates

-

Microplate reader

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Cell Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) for another 24 hours. Include a control group with LPS only and a blank group with cells only.

-

Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

-

Griess Reaction: In a new 96-well plate, mix 50 µL of the collected supernatant with 50 µL of the Griess Reagent.

-

Incubation and Measurement: Incubate the plate at room temperature for 10-15 minutes. Measure the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration in the samples using a standard curve generated with known concentrations of sodium nitrite. Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-only control.

Synthesis of this compound Derivatives

The Knoevenagel-Doebner condensation is a classical and versatile method for the synthesis of cinnamic acid and its derivatives.[5][8] This reaction involves the condensation of an aromatic aldehyde with malonic acid in the presence of a basic catalyst, typically pyridine and piperidine. Greener, solvent-free methods have also been developed.[8]

Experimental Protocol: Knoevenagel-Doebner Condensation

Materials:

-

2,5-Dimethylbenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Hydrochloric acid (1N)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Ethanol

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine 2,5-dimethylbenzaldehyde, malonic acid, pyridine, and a catalytic amount of piperidine.

-

Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

-

Purification: Wash the organic layer with 1N hydrochloric acid, water, and saturated saline solution. Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent under reduced pressure.

-

Recrystallization: Recrystallize the crude product from ethanol to obtain pure this compound.

Caption: General workflow for the Knoevenagel-Doebner condensation.

Conclusion and Future Directions

Disubstituted cinnamic acid derivatives represent a rich source of biologically active compounds with significant therapeutic potential. Their demonstrated anticancer, antimicrobial, and anti-inflammatory activities warrant further investigation and development. While specific data on this compound derivatives remains scarce, the established structure-activity relationships of other disubstituted analogues provide a strong rationale for their synthesis and biological evaluation.

Future research should focus on synthesizing a library of this compound derivatives, including esters and amides, and systematically evaluating their biological activities using the protocols outlined in this guide. Mechanistic studies will be crucial to elucidate their modes of action and identify potential molecular targets. Such investigations will undoubtedly contribute to the development of novel and effective therapeutic agents for a range of human diseases.

References

[13] Narasimhan, B., et al. (2004). Esters, amides and substituted derivatives of cinnamic acid: synthesis, antimicrobial activity and QSAR investigations. European Journal of Medicinal Chemistry, 39(10), 827-834. [Link]